molecular formula C10H7Cl2NO B12959709 1-(4,6-dichloro-1H-indol-2-yl)ethanone

1-(4,6-dichloro-1H-indol-2-yl)ethanone

Cat. No.: B12959709
M. Wt: 228.07 g/mol
InChI Key: BYMXETNGRGVPJC-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-1H-indol-2-yl)ethanone ( 2091589-10-3) is a high-purity organic compound with the molecular formula C 10 H 7 Cl 2 NO and a molecular weight of 228.07 g/mol . It features an indole ring system, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities. The indole nucleus is a fundamental building block for developing novel therapeutic agents due to its presence in numerous bioactive molecules and its ability to interact with a wide range of biological targets . Researchers value this specific dichloro-substituted indole derivative as a key synthetic intermediate for exploring new chemical spaces. Indole derivatives, in general, have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, antitubercular, antiviral, anticancer, and anti-inflammatory properties . For instance, structurally similar indole-2-carboxamide derivatives have been investigated for their potent anti-tubercular activities, showcasing the strategic importance of the indole core in infectious disease research . This compound is provided for research and development purposes in life sciences and chemistry. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(4,6-dichloro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)9-4-7-8(12)2-6(11)3-10(7)13-9/h2-4,13H,1H3

InChI Key

BYMXETNGRGVPJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Acylation Using Acyl Chlorides

One of the most direct and efficient methods involves the reaction of 4,6-dichloro-1H-indole-2-carbonyl chloride with appropriate nucleophiles or organometallic reagents to introduce the ethanone group.

  • The acyl chloride intermediate is reacted with methyl or ethyl organometallic reagents or equivalents to yield the corresponding this compound.
  • This method benefits from the high reactivity of the acyl chloride and typically proceeds under inert atmosphere (argon) in dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Lithiation Followed by Ester or Ketone Formation

Another approach involves:

  • Lithiation of the indole nitrogen or the 2-position using strong bases such as n-butyllithium at low temperatures (−78 °C).
  • Subsequent reaction with esters or acid derivatives to form the ketone functionality at the 2-position.
  • This method allows for the introduction of various aryl or alkyl groups at the ethanone moiety, including the 4,6-dichloro substitution pattern on the indole ring.

Hemetsberger–Knittel Synthesis for Indole Esters

For non-commercially available indole esters, the Hemetsberger–Knittel reaction is employed:

  • Starting from α-azidocinnamates prepared by condensation of substituted benzaldehydes with ethyl azidoacetate under Knoevenagel conditions.
  • Thermal rearrangement of these azides yields indole esters, which can be further converted to the target ethanone derivatives.

Purification and Characterization

  • The crude products are typically purified by recrystallization from ethyl acetate or by chromatographic techniques.
  • Characterization includes melting point determination, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS).
  • For example, this compound shows characteristic IR bands around 1670 cm^-1 (C=O stretch) and ^1H NMR signals consistent with the indole NH and methyl ketone protons.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Acyl chloride acylation 4,6-Dichloro-1H-indole-2-carbonyl chloride Organometallic reagents (e.g., MeMgBr), inert atmosphere, dry solvents 60-90 Direct, high reactivity, requires dry conditions
Lithiation and ketone formation 4,6-Dichloro-1H-indole or derivatives n-Butyllithium, esters, low temperature (−78 °C) 50-80 Allows structural variation at ethanone moiety
Hemetsberger–Knittel synthesis α-Azidocinnamates Thermal rearrangement, Knoevenagel condensation 30-50 Useful for non-commercial esters, multistep

Research Findings and Optimization

  • The acyl chloride method is favored for its straightforwardness and relatively high yields.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical to prevent side reactions and degradation.
  • Lithiation methods require careful temperature control to avoid over-lithiation or decomposition.
  • Ultrasonic activation and zinc/acetic acid treatment have been reported to improve debenzotriazolylation steps in related indole ketone syntheses, potentially applicable to this compound's analogs.
  • The presence of chlorine substituents at positions 4 and 6 influences the electronic properties of the indole ring, affecting reactivity and requiring tailored reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

Anticancer Activity

The compound has been studied for its anticancer properties. Research indicates that indole derivatives can influence cancer cell growth by interacting with key molecular targets involved in cell cycle regulation and apoptosis. For instance, compounds similar to 1-(4,6-dichloro-1H-indol-2-yl)ethanone have shown inhibitory effects on various cancer cell lines, including colorectal and lung cancers.

A notable study demonstrated that indole derivatives could induce p53 nuclear translocation, a critical mechanism in tumor suppression. The activity of such compounds was evaluated using human colorectal carcinoma cell lines, revealing significant growth inhibition at low micromolar concentrations (IC50 values ranging from 2.83 to 24 µM) .

Mechanism of Action

The mechanism of action involves the modulation of pathways associated with the p53 tumor suppressor protein. Reactivating p53 can restore normal apoptotic processes in cancer cells, making this compound a candidate for further development in cancer therapeutics.

Table: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHCT116 (p53 +/+)2.83Induces p53 activation
Similar Indole DerivativeSW480 (p53 -/-)5.10Inhibits growth via MDM2 binding
Other DerivativesH1299 (p53 -/-)24Non-specific growth inhibition

Other Potential Applications

Antimicrobial Properties

Indole derivatives are also noted for their antimicrobial activities. The presence of halogen atoms like chlorine can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have indicated that such compounds can exhibit significant antibacterial effects against various pathogens.

Pharmaceutical Development

The unique structure of this compound makes it a valuable scaffold for designing new drugs targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Modifying the indole structure can lead to novel inhibitors that may enhance immune responses against tumors .

Case Studies

Case Study 1: Indole Derivatives in Cancer Therapy

In a clinical trial involving several indole derivatives, researchers found that specific modifications to the indole nucleus significantly enhanced anticancer activity against resistant cell lines. The study highlighted the importance of structural diversity in developing effective therapeutic agents.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various halogenated indoles, including this compound. Results indicated robust activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-1H-indol-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(4,6-dichloro-1H-indol-2-yl)ethanone with analogous indole-based ethanones, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Physical Properties

Compound Name Substituents (Indole Positions) Molecular Weight (g/mol) Key Features
This compound Cl (4,6); COCH₃ (2) 228.08 Dichloro substitution enhances electrophilicity; used in antiparasitic drug synthesis
1-(4-Chloro-1H-indol-2-yl)ethanone (CAS 888723-87-3) Cl (4); COCH₃ (2) 193.63 Monochloro analog; lower molecular weight; uncharacterized biological activity
1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4) Cl (5); COCH₃ (3) 193.63 Chlorine at 5-position alters electronic density; potential synthetic intermediate
1-(7-Nitro-1H-indol-3-yl)ethanone (CAS 165669-21-6) NO₂ (7); COCH₃ (3) 204.18 Nitro group increases reactivity; possible applications in dye/pharma synthesis
1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone OCH₃ (5,6); dihydroindole 221.25 Methoxy groups enhance solubility; dihydroindole reduces aromaticity

Key Observations

Substituent Effects on Reactivity: The dichloro substitution in the target compound increases electrophilicity compared to mono-chloro analogs (e.g., CAS 888723-87-3) . The nitro group in 1-(7-nitro-1H-indol-3-yl)ethanone (CAS 165669-21-6) introduces strong electron-withdrawing effects, making it more reactive in coupling reactions .

Synthetic Routes: The target compound is synthesized via reductive amination of intermediates (e.g., 1-(4,6-dichloro-1H-indol-2-yl)-N-methyl-methanamine) . Analogous compounds like 1-(2,3-dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone are prepared via multicomponent reactions in water-ethanol mixtures, highlighting greener synthetic approaches .

Biological Relevance: While the target compound is a precursor to antiparasitic agents, 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (a benzimidazole analog) demonstrates direct pro-apoptotic activity against leukemic cells .

Physicochemical Properties: Methoxy-substituted derivatives (e.g., CAS 134340-60-6) exhibit improved solubility in polar solvents compared to halogenated analogs .

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